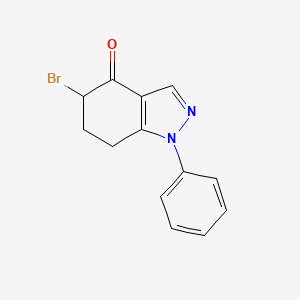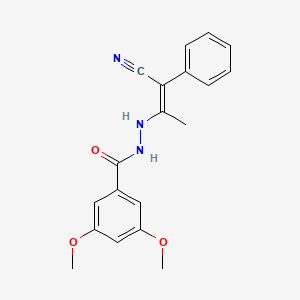
5-bromo-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Vue d'ensemble
Description
5-bromo-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one (referred to as BPTI) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BPTI is a heterocyclic compound that contains a five-membered ring and a seven-membered ring. It is a derivative of indazole and has a bromine atom and a phenyl group attached to it.
Mécanisme D'action
The mechanism of action of BPTI is not fully understood. However, it has been reported that BPTI inhibits the activity of cyclin-dependent kinases (CDKs) by binding to the ATP-binding site of CDK2. CDKs are involved in the regulation of the cell cycle and are overexpressed in many types of cancer. Therefore, BPTI has the potential to be used as a CDK inhibitor in cancer therapy.
Biochemical and Physiological Effects:
BPTI has been shown to have cytotoxic effects on cancer cells. It has also been reported to have antimicrobial and antiviral activities. In addition, BPTI has been found to induce apoptosis (programmed cell death) in cancer cells. However, the exact molecular targets and pathways involved in these effects are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of BPTI is that it is relatively easy to synthesize and purify. In addition, BPTI has been reported to have low toxicity in vitro. However, one limitation of BPTI is that its mechanism of action is not fully understood. Therefore, further studies are needed to elucidate the molecular targets and pathways involved in its biological effects.
Orientations Futures
There are several future directions for the research on BPTI. One direction is to investigate the structure-activity relationship of BPTI and its derivatives to optimize their biological activities. Another direction is to study the pharmacokinetics and pharmacodynamics of BPTI in vivo. Furthermore, BPTI can be used as a starting material for the synthesis of novel indazole derivatives with potential applications in various fields. Finally, the potential of BPTI as a CDK inhibitor in cancer therapy can be further explored in preclinical and clinical studies.
Conclusion:
In conclusion, BPTI is a promising compound that has potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. BPTI has been shown to have cytotoxic, antimicrobial, and antiviral activities, and has the potential to be used as a CDK inhibitor in cancer therapy. However, further studies are needed to fully understand the molecular targets and pathways involved in its biological effects, and to optimize its structure for better biological activities.
Applications De Recherche Scientifique
BPTI has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, BPTI has been investigated for its anticancer, antimicrobial, and antiviral properties. In materials science, BPTI has been used as a building block for the synthesis of novel materials such as metal-organic frameworks. In organic synthesis, BPTI has been used as a starting material for the synthesis of various indazole derivatives.
Propriétés
IUPAC Name |
5-bromo-1-phenyl-6,7-dihydro-5H-indazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c14-11-6-7-12-10(13(11)17)8-15-16(12)9-4-2-1-3-5-9/h1-5,8,11H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYPPKAYULSMQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NN2C3=CC=CC=C3)C(=O)C1Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301217370 | |
| Record name | 5-Bromo-1,5,6,7-tetrahydro-1-phenyl-4H-indazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301217370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indazol-4-one, 5-bromo-1-phenyl-1,5,6,7-tetrahydro- | |
CAS RN |
179996-59-9 | |
| Record name | 5-Bromo-1,5,6,7-tetrahydro-1-phenyl-4H-indazol-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179996-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1,5,6,7-tetrahydro-1-phenyl-4H-indazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301217370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate](/img/structure/B4299486.png)

![3-(3,4-dimethoxyphenyl)-3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoic acid](/img/structure/B4299500.png)
![N-cyclopentyl-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B4299513.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-({1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-yl}thio)acetamide](/img/structure/B4299518.png)
![5-[4-(4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-2-benzofuran-1(3H)-one](/img/structure/B4299524.png)

![ethyl N-[(5-phenyl-2H-tetrazol-2-yl)acetyl]phenylalaninate](/img/structure/B4299543.png)
![5-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B4299551.png)
![2-(5-{4-[(2-fluorobenzyl)oxy]phenyl}-2H-tetrazol-2-yl)-N-(3-methylphenyl)acetamide](/img/structure/B4299557.png)
![2,4-dichlorophenyl {[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)amino]carbonyl}sulfamate](/img/structure/B4299583.png)
![2,4-difluorophenyl ({[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)sulfamate](/img/structure/B4299588.png)
![2,4-dichlorophenyl ({[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)sulfamate](/img/structure/B4299595.png)
![3-[(4-tert-butylbenzoyl)amino]-3-(4-ethoxyphenyl)propanoic acid](/img/structure/B4299601.png)